

Head-to-Head Comparison: BI 690517 and Finerenone in Cardiorenal Disease

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Compound of Interest

Compound Name: *Vicadrostat*

Cat. No.: *B15135141*

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A new frontier in aldosterone modulation for the treatment of chronic kidney disease and related cardiovascular complications is emerging with two distinct therapeutic strategies: aldosterone synthase inhibition and mineralocorticoid receptor antagonism. This guide provides a detailed, data-driven comparison of BI 690517 (**vicadrostat**), a novel aldosterone synthase inhibitor, and finerenone, a non-steroidal mineralocorticoid receptor antagonist.

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available preclinical and clinical data for both compounds. The information is presented to facilitate a comprehensive understanding of their respective mechanisms of action, pharmacological profiles, and clinical potential.

Executive Summary

BI 690517 and finerenone both target the deleterious effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) implicated in the pathophysiology of cardiorenal diseases. However, they achieve this through fundamentally different mechanisms. BI 690517 acts upstream by inhibiting aldosterone synthase, the enzyme responsible for aldosterone production. In contrast, finerenone acts downstream by directly blocking the mineralocorticoid receptor (MR), preventing aldosterone from exerting its effects.

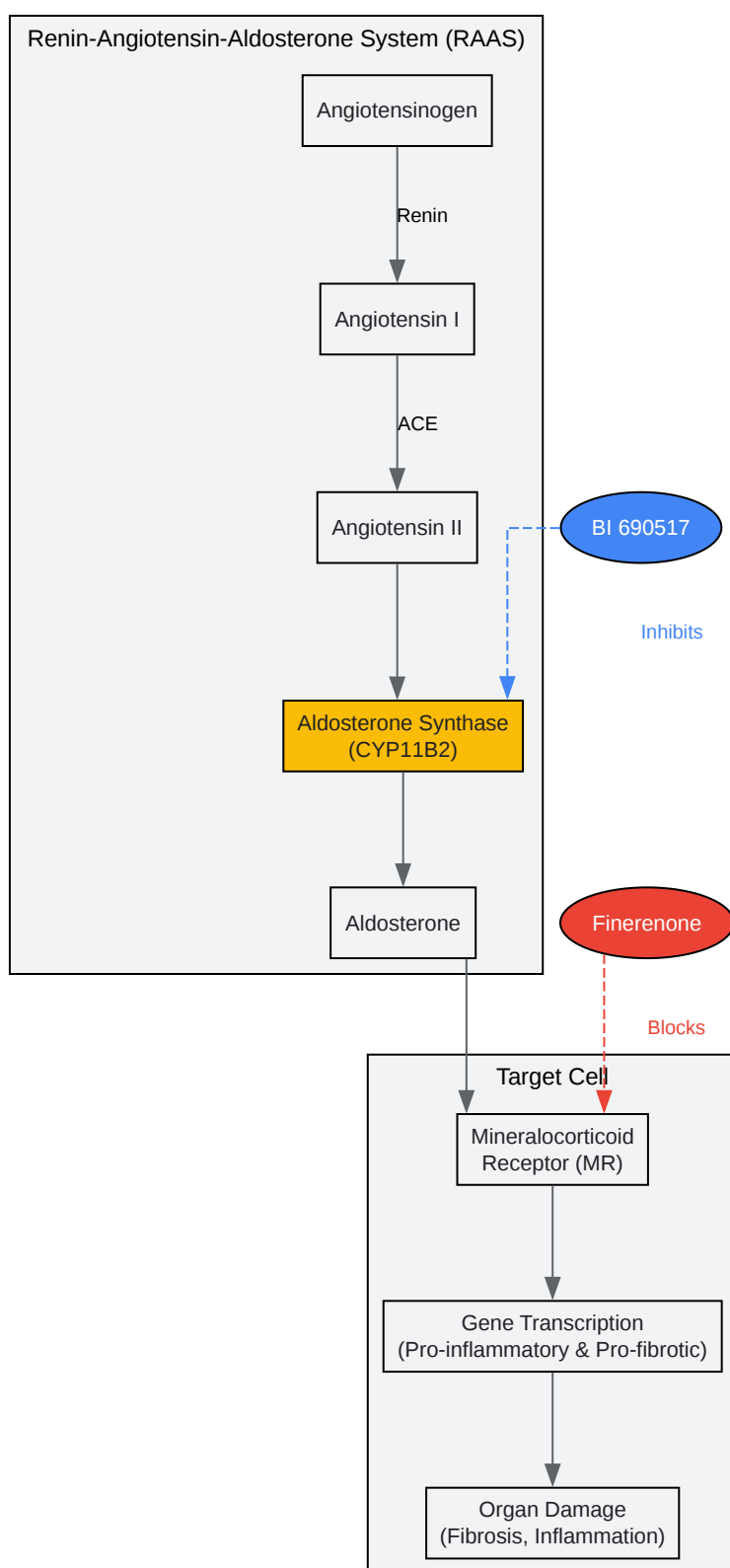
Finerenone is a clinically validated and approved therapy for chronic kidney disease (CKD) associated with type 2 diabetes (T2D), with a robust body of evidence from large-scale Phase III trials. BI 690517 is an investigational drug in earlier stages of clinical development, with promising Phase II data, particularly when used in combination with standard-of-care therapies.

The key differentiator for BI 690517 may lie in its potential for additive or synergistic effects with other therapies and a possibly distinct safety profile, particularly concerning hyperkalemia, which requires further investigation in larger outcome trials.

Mechanism of Action

BI 690517: Aldosterone Synthase Inhibition

BI 690517 is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2.^{[1][2]} This enzyme catalyzes the final and rate-limiting step in the biosynthesis of aldosterone. By inhibiting AS, BI 690517 directly reduces the production of aldosterone, thereby mitigating its downstream pathological effects on the heart and kidneys, such as inflammation, fibrosis, and sodium retention.^{[3][4]} A key characteristic of BI 690517 is its high selectivity for aldosterone synthase over cortisol synthase (CYP11B1), which shares significant homology.^{[5][6]} This selectivity is crucial for avoiding interference with the production of cortisol, a vital steroid hormone, thus minimizing the risk of adrenal insufficiency.^{[5][6]}



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Signaling pathway of BI 690517 and finerenone.

Finerenone: Non-Steroidal Mineralocorticoid Receptor Antagonism

Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist.[7] It directly competes with aldosterone for binding to the MR, thereby preventing receptor activation and the subsequent translocation to the nucleus, where it would otherwise modulate the transcription of pro-inflammatory and pro-fibrotic genes.[8] Unlike older, steroidal MRAs such as spironolactone and eplerenone, finerenone's non-steroidal structure contributes to its high selectivity for the MR with minimal activity at other steroid hormone receptors like androgen and progesterone receptors.[8][9] This selectivity is associated with a lower incidence of hormonal side effects.[10]

Head-to-Head Comparison of Physicochemical and Pharmacokinetic Properties

Feature	BI 690517 (Vicadrostat)	Finerenone
Drug Class	Aldosterone Synthase Inhibitor (ASI)[2]	Non-steroidal Mineralocorticoid Receptor Antagonist (MRA)[7]
Mechanism	Inhibits the production of aldosterone[3][4]	Blocks the mineralocorticoid receptor[8]
Chemical Structure	Information not publicly detailed	Non-steroidal[7]
Half-life	4.4 - 6.3 hours[11][12]	~2 - 3 hours[1][13]
Metabolism	Information not publicly detailed	Primarily by CYP3A4 (~90%) and to a lesser extent by CYP2C8 (~10%) to inactive metabolites[13][14]
Excretion	Information not publicly detailed	~80% in urine (<1% unchanged), ~20% in feces (<0.2% unchanged)[1][14]
Food Effect	High-fat meal reduces the rate but not the extent of absorption[11][12]	No clinically significant effect on AUC with a high-fat, high-calorie meal[1][14]

Clinical Efficacy and Safety: A Comparative Overview

Direct head-to-head clinical trials comparing BI 690517 and finerenone are not available. The following comparison is based on data from their respective clinical development programs.

BI 690517: Phase II Clinical Data

The primary evidence for BI 690517's efficacy comes from a Phase II, randomized, double-blind, placebo-controlled trial (NCT05182840).^{[15][16]} This study evaluated the safety and efficacy of multiple doses of BI 690517, both alone and in combination with the SGLT2 inhibitor empagliflozin, in patients with CKD with or without T2D.^{[16][17]}

Key Findings:

- **Albuminuria Reduction:** After 14 weeks, BI 690517 demonstrated a significant, dose-dependent reduction in the urinary albumin-to-creatinine ratio (UACR) compared to placebo.^{[6][17]} When administered on top of empagliflozin, BI 690517 led to a reduction in albuminuria by up to 39.5% versus placebo.^{[16][18]}
- **Combination Therapy:** The combination of BI 690517 with empagliflozin suggested potential for additive kidney benefits.^[16] A key secondary endpoint, a clinically meaningful UACR reduction of $\geq 30\%$, was achieved by up to 70% of patients treated with BI 690517 on top of empagliflozin.^[16]
- **Safety Profile:** BI 690517 was generally well-tolerated.^[16] While dose-dependent modest increases in serum potassium were observed, the co-administration of empagliflozin appeared to mitigate the risk of hyperkalemia.^[16]

BI 690517 Phase II Trial (NCT05182840)[\[16\]](#)[\[17\]](#)

Population	Adults with CKD, with or without T2D, on stable ACEi or ARB therapy.
Intervention	Multiple oral doses of BI 690517 (3 mg, 10 mg, or 20 mg) or placebo for 14 weeks, with or without background empagliflozin.
Primary Endpoint	Change from baseline in UACR at 14 weeks.
Key Efficacy Outcome	Significant, dose-dependent reduction in UACR. Up to 39.5% reduction with BI 690517 on top of empagliflozin vs. placebo.
Key Safety Finding	Generally well-tolerated. Modest, dose-dependent increases in serum potassium, potentially mitigated by empagliflozin.

Finerenone: Phase III Clinical Data

Finerenone's efficacy and safety have been established in two large-scale, randomized, double-blind, placebo-controlled Phase III trials: FIDELIO-DKD and FIGARO-DKD.[\[19\]](#)[\[20\]](#) These trials enrolled over 13,000 patients with CKD and T2D.

Key Findings from FIDELIO-DKD (NCT02540993):[\[19\]](#)[\[21\]](#)

- **Primary Outcome (Kidney Composite):** Finerenone significantly reduced the risk of the primary composite outcome of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or death from renal causes compared to placebo.[\[19\]](#)
- **Secondary Outcome (Cardiovascular Composite):** Finerenone also demonstrated a reduction in the key secondary composite cardiovascular outcome (death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure).[\[19\]](#)

Key Findings from FIGARO-DKD (NCT02545049):[\[20\]](#)[\[22\]](#)

- **Primary Outcome (Cardiovascular Composite):** In a population with earlier-stage CKD, finerenone significantly reduced the incidence of the primary composite cardiovascular outcome compared to placebo.[\[20\]](#)
- **Safety Profile:** Across both trials, the incidence of adverse events was generally similar between the finerenone and placebo groups.[\[19\]](#)[\[20\]](#) Hyperkalemia leading to treatment discontinuation was more frequent with finerenone but remained at a low rate.[\[19\]](#)

Finerenone Phase III Trials (FIDELIO-DKD & FIGARO-DKD)[\[19\]](#)[\[20\]](#)

Population	Adults with CKD and T2D on maximal tolerated dose of a RAS inhibitor.
Intervention	Finerenone (10 or 20 mg once daily) or placebo.
Primary Endpoint	FIDELIO-DKD: Composite of kidney failure, sustained $\geq 40\%$ eGFR decline, or renal death. FIGARO-DKD: Composite of cardiovascular death, nonfatal MI, nonfatal stroke, or hospitalization for heart failure.
Key Efficacy Outcomes	Significant reduction in both kidney and cardiovascular composite outcomes across the spectrum of CKD in T2D.
Key Safety Finding	Higher incidence of hyperkalemia leading to discontinuation compared to placebo, but the overall rate was low.

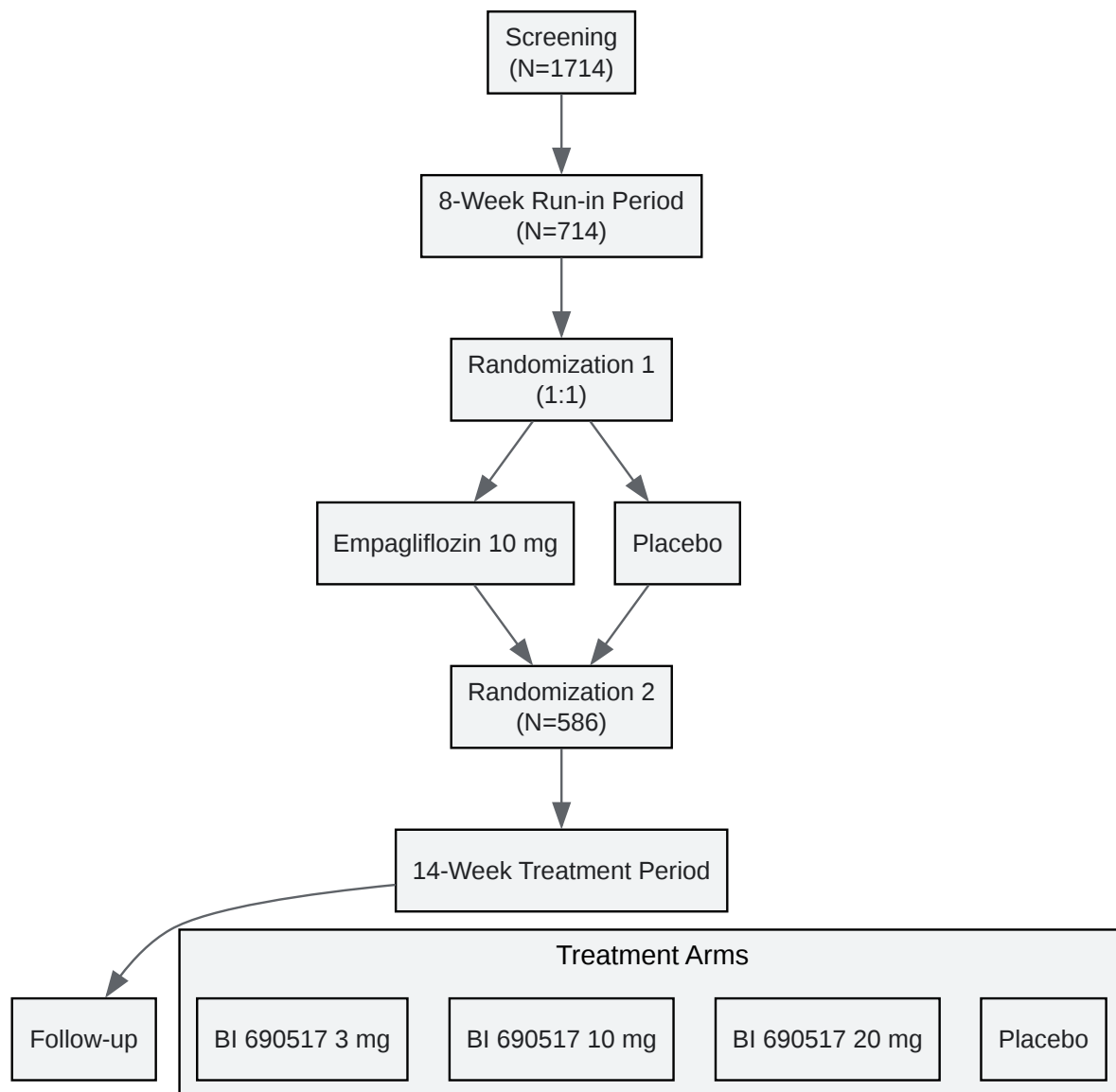
Experimental Protocols

BI 690517 Phase II Trial (NCT05182840)

- **Study Design:** A multi-center, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[\[15\]](#)[\[16\]](#)
- **Patient Population:** Adults with CKD (eGFR ≥ 30 and < 90 mL/min/1.73 m²) and albuminuria (UACR ≥ 200 and < 5000 mg/g), with or without T2D, on a stable and maximally tolerated

dose of an ACE inhibitor or ARB.[15]

- Procedure: The trial included an 8-week run-in period where participants were randomized to receive either empagliflozin 10 mg or a matching placebo.[16] Following this, eligible participants were randomized again to one of three doses of BI 690517 (3 mg, 10 mg, or 20 mg) or placebo once daily for 14 weeks, in addition to their background therapy.[16]
- Primary Endpoint Assessment: The primary endpoint was the percentage change in UACR from baseline to week 14, measured in a first-morning void urine sample.[15]
- Safety Monitoring: Included regular monitoring of serum potassium and eGFR.[15]



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BI 690517 Phase II Trial Workflow.

Finerenone Phase III Trials (FIDELIO-DKD & FIGARO-DKD)

- Study Design: Both were multi-center, international, randomized, double-blind, placebo-controlled, parallel-group, event-driven trials.[22][23]

- **Patient Population:** Adults with CKD and T2D receiving a maximally tolerated labeled dose of a RAS inhibitor.[24] Inclusion criteria for eGFR and UACR differed slightly between the two trials to enroll patients across a broad spectrum of CKD severity.[19][20]
- **Procedure:** Patients were randomized 1:1 to receive either finerenone (10 mg or 20 mg once daily, based on baseline eGFR) or a matching placebo.[24] Doses could be titrated during the study based on serum potassium levels and eGFR stability.[23][25]
- **Endpoint Adjudication:** All primary and key secondary endpoints were adjudicated by an independent clinical endpoint committee blinded to treatment assignment.
- **Safety Monitoring:** Regular monitoring of serum potassium was a key component of the safety protocol, with specific guidelines for dose adjustment or discontinuation.[23][25]

Conclusion

BI 690517 and finerenone represent two promising, yet distinct, approaches to mitigating the cardiorenal consequences of aldosterone excess. Finerenone, as a selective non-steroidal MRA, has a well-established efficacy and safety profile from large Phase III trials, leading to its regulatory approval. Its benefits in reducing both kidney disease progression and cardiovascular events in patients with CKD and T2D are clear.

BI 690517, as a selective aldosterone synthase inhibitor, offers a novel mechanism of action that directly targets the production of aldosterone. Early clinical data are encouraging, particularly the significant reduction in albuminuria and the potential for a favorable safety profile when combined with an SGLT2 inhibitor. The ongoing and future clinical trials for BI 690517 will be crucial in defining its role in the therapeutic landscape.

For the research and drug development community, the key considerations for these two agents will be their potential for use in different patient populations, their long-term safety profiles, and their efficacy in combination with existing and emerging therapies for cardiorenal diseases. The distinct mechanisms of action may offer opportunities for personalized medicine or combination strategies to achieve optimal patient outcomes.

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